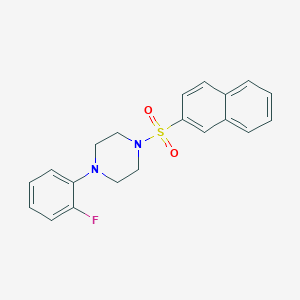

1-(2-fluorophenyl)-4-(naphthalene-2-sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-4-naphthalen-2-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S/c21-19-7-3-4-8-20(19)22-11-13-23(14-12-22)26(24,25)18-10-9-16-5-1-2-6-17(16)15-18/h1-10,15H,11-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCCVDOJAPRBLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluorophenyl)-4-(naphthalene-2-sulfonyl)piperazine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This compound features a piperazine ring linked to a fluorinated phenyl group and a naphthalene sulfonyl moiety, contributing to its unique pharmacological profile.

- Molecular Formula : C_{18}H_{18}FNO_2S

- Molecular Weight : 370.44 g/mol

The structural complexity of this compound enhances its lipophilicity, potentially improving its ability to penetrate biological membranes, which is crucial for its biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown efficacy against pathogens by inhibiting key enzymes such as inosine-5′-monophosphate dehydrogenase (IMPDH), which is critical for purine biosynthesis in Mycobacterium tuberculosis . This suggests potential applications in treating tuberculosis and possibly other infections.

Table 1: Comparative Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Activity Profile |

|---|---|---|

| 1-(4-Fluorophenyl)-4-(naphthalen-2-ylsulfonyl)piperazine | Similar piperazine structure; different fluorine position | Varied activity against specific pathogens |

| 1-(Naphthalene-2-sulfonyl)-piperazine | Lacks fluorination; simpler structure | Lower activity against IMPDH |

| 1-(4-Fluorophenyl)piperazine | Only one aromatic substitution; no sulfonyl group | Simplified pharmacological profile |

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of 1-(2-fluorophenyl) piperazine, demonstrating their ability to induce apoptosis in cancer cells. For instance, compounds derived from sulfamethoxazole and 1-(2-fluorophenyl)piperazine have shown promising results by selectively targeting BCL2 and caspases-3, leading to significant cell death in cancer models .

Case Study: Apoptosis Induction

In a study involving novel derivatives, compounds labeled 3e and 6b exhibited potent anti-cancer properties by inducing apoptosis through the modulation of specific apoptotic pathways. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating their potential as effective cancer treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications in the piperazine ring and substituent groups have been shown to affect binding affinity and selectivity towards biological targets:

- Naphthalene Sulfonyl Group : Enhances lipophilicity and potential membrane penetration.

- Fluorinated Phenyl Group : Influences electronic properties, affecting enzyme interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Key Observations :

Key Observations :

Pharmacological and Physicochemical Properties

Table 3: Pharmacological Data

Key Observations :

- The target compound’s fluorophenyl group likely confers better bioavailability than hydroxylated analogs like HEHPP, which prioritize solubility for industrial applications .

Q & A

Q. What are the established synthetic routes for 1-(2-fluorophenyl)-4-(naphthalene-2-sulfonyl)piperazine, and what are the critical reaction conditions?

The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

- Step 1: Sulfonylation of piperazine using naphthalene-2-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in dry DMF at 0–5°C).

- Step 2: N-arylation of the remaining piperazine nitrogen with 2-fluorophenylboronic acid via Buchwald-Hartwig coupling (Pd(OAc)₂/Xantphos catalyst, Cs₂CO₃ base, toluene reflux) .

Critical parameters include inert atmosphere (N₂/Ar), stoichiometric control of sulfonyl chloride, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons for naphthalene at δ 7.8–8.5 ppm, fluorophenyl protons at δ 6.8–7.4 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₂₀H₁₈FN₂O₂S: 369.1073) .

- HPLC: Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. Which biological targets or pathways are associated with this compound in preliminary studies?

The fluorophenyl-sulfonylpiperazine scaffold is linked to:

- Neurological Targets: Dopamine D₂/D₃ and serotonin 5-HT₁A/2A receptors due to structural similarity to antipsychotic agents .

- Antimicrobial Activity: Inhibition of bacterial biofilms (e.g., Staphylococcus aureus) via sulfonyl group interactions with membrane proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent Variation: Systematically modify the fluorophenyl (e.g., para/meta substitution) or naphthalene-sulfonyl groups (e.g., halogenation) to assess effects on receptor binding .

- Biological Assays:

Example SAR Table:

| Substituent Position (Fluorophenyl) | Receptor Affinity (D₂, nM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| 2-Fluoro (Parent) | 12.3 ± 1.2 | 8.0 |

| 3-Fluoro | 45.7 ± 3.1 | 32.5 |

| 4-Fluoro | 8.9 ± 0.8 | 4.5 |

Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?

- Standardization: Ensure consistent assay conditions (e.g., cell line, incubation time, DMSO concentration ≤0.1%) .

- Orthogonal Validation: Cross-validate using alternative methods (e.g., surface plasmon resonance for binding kinetics alongside radioligand assays) .

- Data Normalization: Report activity relative to positive controls (e.g., haloperidol for dopamine receptors) .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetics and target interactions?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine D₂ receptors (PDB: 6CM4). Key residues: Asp114, Ser193 .

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO for redox stability) .

- MD Simulations: Assess binding stability over 100 ns trajectories (AMBER force field) to identify critical hydrogen bonds .

Q. What are the key challenges in scaling up synthesis, and how can they be addressed?

- Byproduct Formation: Optimize reaction stoichiometry (e.g., 1.1 eq sulfonyl chloride) to minimize di-sulfonylated impurities .

- Purification: Replace column chromatography with recrystallization (ethanol/water) for large batches .

- Process Safety: Monitor exothermic sulfonylation step using jacketed reactors with temperature control .

Q. How can metabolic stability and toxicity be evaluated preclinically?

Q. What strategies enhance selectivity for neurological vs. antimicrobial targets?

- Pharmacophore Masking: Introduce bulky substituents (e.g., tert-butyl) on the naphthalene ring to reduce membrane penetration, favoring CNS targets .

- Prodrug Design: Esterify the sulfonyl group to improve blood-brain barrier permeability .

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

- X-ray Crystallography: Grow single crystals via vapor diffusion (dichloromethane/hexane). Analyze piperazine ring puckering (e.g., chair vs. boat) and sulfonyl group orientation .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.